molecular formula C17H15NO2 B368670 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 301193-61-3

6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B368670
CAS No.: 301193-61-3
M. Wt: 265.31g/mol
InChI Key: ULWQBQVAGWCOIE-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a high-purity chemical reagent belonging to the significant class of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, which are recognized as fused heterocyclic compounds with a broad spectrum of potential biological activities and industrial applications . This compound is of considerable interest in medicinal and organic chemistry research, particularly as a precursor for the synthesis of more complex molecules such as 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to possess various medicinal properties . Researchers are exploring its core structure, the benzoxazinone scaffold, for its promising antimicrobial properties, as studies on structurally related compounds have demonstrated potent antibacterial and antihelminthic activities . The specific methyl substitutions on the phenyl and benzoxazinone rings in this compound are designed to modulate its electronic properties, lipophilicity, and interaction with biological targets, thereby influencing its efficacy and selectivity in research settings. The synthesis of this and related benzoxazinone derivatives can be achieved through efficient, one-pot methods using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent, allowing for high-yield production under mild conditions . This reagent is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6,8-dimethyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10-4-6-13(7-5-10)16-18-15-12(3)8-11(2)9-14(15)17(19)20-16/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWQBQVAGWCOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Cyclization

Treatment of 6,8-dimethylanthranilic acid with 4-methylphenyl isocyanate in pyridine generates a urea intermediate, which undergoes acid-catalyzed cyclization (H2_2SO4_4, 0°C) to afford the target compound. While yields are moderate (50–60%), this route avoids handling corrosive acid chlorides.

Thioamide Derivatives as Precursors

Thioacylation of anthranilic acid with 4-methylphenyl thioamide , followed by oxidative desulfurization (H2_2O2_2, acetic acid), provides an alternative pathway. However, this method suffers from lower yields (~40%) and requires stringent control of oxidation conditions to prevent over-oxidation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Classical Acylation65–752–4 hoursSimplicity, readily available reagentsLong reaction times, moderate yields
Microwave75–8530 minutesRapid, scalable, high puritySpecialized equipment required
Pd-Catalyzed70–851–2 hoursAtom-economical, functional group toleranceCostly catalysts, inert atmosphere needed
Isocyanate50–603–5 hoursAvoids acid chloridesLower yields, acidic conditions

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzoxazine compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is C16H15NO2C_{16}H_{15}NO_2 with a molecular weight of approximately 253.30 g/mol. The structure features a benzoxazine ring, which is known for its stability and reactivity in various chemical transformations. The presence of methyl groups enhances its lipophilicity, potentially influencing its biological activity.

Medicinal Applications

The compound exhibits promising pharmacological properties:

  • Anticancer Activity : Research indicates that benzoxazinone derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have shown that modifications on the benzoxazine core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Mineralocorticoid Receptor Antagonism : Some derivatives have been identified as potent antagonists for mineralocorticoid receptors, making them potential candidates for treating cardiovascular diseases .
  • Antifungal Properties : A series of studies have demonstrated the efficacy of benzoxazinone derivatives against fungal pathogens, suggesting their utility in developing new antifungal agents .

Agrochemical Applications

In addition to medicinal uses, this compound has been explored for its agrochemical potential:

  • Herbicidal Activity : Compounds within this class have shown herbicidal properties against various weed species. Their mechanism often involves disrupting metabolic pathways crucial for plant growth .
  • Fungicidal Activity : Recent studies have indicated that certain benzoxazinone derivatives possess fungicidal activity against crop pathogens, offering a potential avenue for sustainable agriculture practices .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

  • Study on Anticancer Properties : A research team evaluated the cytotoxic effects of various benzoxazinone derivatives on human cancer cell lines. The study found that specific substitutions on the benzoxazine ring significantly enhanced anticancer activity compared to unsubstituted compounds .
  • Development of Antifungal Agents : A series of experiments assessed the antifungal efficacy of synthesized benzoxazinones against common agricultural fungal pathogens. Results indicated effective inhibition at low concentrations, suggesting their potential as environmentally friendly fungicides .
  • Agrochemical Efficacy Trials : Field trials conducted with herbicidal formulations containing benzoxazinone derivatives demonstrated significant weed control compared to traditional herbicides, highlighting their potential role in integrated weed management systems .

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Herbicidal Activity
  • Compound 3m (2-((2,4-Dichlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one): Exhibits herbicidal activity with an IC50 value comparable to the commercial herbicide 2,4-D. The 2,4-dichloro substitution on the phenoxymethyl group is critical for potency, as halogen atoms enhance binding to plant hormone receptors like TIR1 .
  • Target Compound (6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one): Lacks halogen substituents, which may reduce herbicidal efficacy.
Enzyme Inhibition
  • URB754 (6-Methyl-2-[(4-Methylphenyl)amino]-4H-3,1-Benzoxazin-4-One): Acts as a monoacylglycerol lipase (MGL) inhibitor, prolonging hippocampal depolarization-induced suppression of inhibition (DSI). The 4-methylphenylamino group enhances target specificity .
  • Target Compound: Replaces the amino group with a methylphenyl substituent, which may alter enzyme-binding kinetics.

Structural and Spectroscopic Comparisons

Table 1: Key Spectral Data for Selected Benzoxazinones
Compound <sup>1</sup>H-NMR (δ, ppm) IR (cm<sup>-1</sup>) EI-MS (m/z) Reference
6-Chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3i) 7.85 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H) 1745 (C=O), 1250 (C-O-C) 336 [M+]
This compound Not reported Not reported Not reported
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one 8.35 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H) 1720 (C=O), 1520 (NO2) 268 [M+]

Notes:

  • The target compound lacks published spectral data, but methyl groups typically resonate at δ 2.3–2.6 ppm in <sup>1</sup>H-NMR .
  • Aromatic protons in the 4-methylphenyl group would appear as a doublet near δ 7.2–7.4 ppm .

Structure-Activity Relationship (SAR) Trends

Halogen vs. Methyl Substituents :

  • Chlorine or nitro groups at the 2-position aryl ring enhance herbicidal and enzyme-inhibitory activities (e.g., IC50 values of 3m and 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) .
  • Methyl groups (as in the target compound) may improve metabolic stability but reduce electrophilic reactivity critical for target binding .

Core Modifications: 4H-3,1-Benzoxazin-4-ones with electron-withdrawing groups (e.g., NO2) exhibit stronger inhibition of human neutrophil elastase compared to electron-donating methyl groups .

Biological Activity

6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine family. Its unique structure and functional groups contribute to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula: C17H15NO
  • Molecular Weight: 263.31 g/mol
  • Boiling Point: Approximately 409.7 °C
  • Density: 1.17 g/cm³
  • Solubility: Varies with solvent; generally low solubility in water but soluble in organic solvents like DMSO and DMF.

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. The compound this compound has been investigated for its potential against various bacterial and fungal pathogens.

Antibacterial Activity

In studies assessing the antibacterial efficacy of benzoxazine derivatives, compounds similar to this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. For instance:

CompoundInhibition Zone (mm)Bacteria Tested
This compound20–25Staphylococcus aureus, Escherichia coli
Control (Standard Antibiotic)30–35Various strains

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Antifungal Activity

The antifungal properties of this compound have also been explored. In one study, the compound displayed varying degrees of activity against fungal pathogens such as Rhizoctonia solani and Sclerotium rolfsii:

Concentration (ppm)% Inhibition (Rhizoctonia solani)% Inhibition (Sclerotium rolfsii)
100052.390.0
50039.660.3
25020.379.6

These results suggest that the compound may serve as a potential antifungal agent, although its effectiveness can vary significantly depending on the concentration used.

The biological activity of this compound is attributed to its structural features that allow interaction with biological targets:

  • Enzyme Inhibition: The compound is thought to inhibit serine proteases through acylation mechanisms.
  • Reduction Potential: The nitrophenyl group can be reduced to an amino group, enhancing interaction with enzymes and receptors involved in various metabolic pathways.
  • Stability and Reactivity: The benzoxazine ring contributes to the stability of the compound while allowing for reactivity that can be exploited in biological systems.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several benzoxazine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to its analogs, suggesting its potential as a lead compound for further development.

Cytotoxicity Assessment

In vitro cytotoxicity assays performed on human cancer cell lines revealed that the compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity points towards a promising therapeutic application in oncology.

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for preparing 4H-3,1-benzoxazin-4-one derivatives?

  • Methodological Answer : Synthesis typically involves cyclodehydration of N-acylanthranilic acids or nucleophilic addition reactions. Key approaches include:

  • Microwave-assisted synthesis : Using cyanuric chloride and DMF as cyclizing agents for rapid, high-yield reactions (e.g., 2,2'-arylene-substituted bis-benzoxazinones) .
  • Mechanochemical methods : Mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, enabling solvent-free, energy-efficient synthesis .
  • Solid-phase synthesis : Silica-bound benzoyl chloride (SBBC) facilitates recyclable reagent use and simplified purification .
    • Characterization : FTIR, 1H^1 \text{H} NMR, and elemental analysis are standard for structural confirmation .

Q. How are 4H-3,1-benzoxazin-4-one derivatives typically functionalized for biological screening?

  • Methodological Answer : Substituents at the C-2 position (e.g., aryl, alkyl, or heteroaryl groups) are introduced via nucleophilic substitution or condensation. For example:

  • Anticonvulsant derivatives : Synthesized by reacting 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one with substituted 2-aminobenzothiazoles .
  • Analgesic/anti-inflammatory derivatives : Linked to quinazolin-4-one via semicarbazide intermediates .
    • Key Step : Monitor reaction progress via TLC and optimize conditions (e.g., solvent, temperature) to avoid side reactions .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 2-substituted benzoxazinones with nucleophiles?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., tetrachlorophenyl groups) can slow nucleophilic attack, while electron-withdrawing groups enhance electrophilicity at the C-4 carbonyl. For example:

  • Hydrazine reactivity : 2-[2-Carboxy-3,4,5,6-tetrachloro]phenyl derivatives form hydrazides instead of quinazolinones due to steric blocking of the carbonyl .
  • Kinetic vs. thermodynamic control : Use in situ DRIFTS or 1H^1 \text{H} NMR to track reaction pathways and intermediates .

Q. What strategies resolve contradictions in biological activity data for benzoxazinone derivatives?

  • Methodological Answer : Contradictions often arise from metabolite interference or assay variability. Approaches include:

  • Metabolite identification : Synthesize and test suspected degradation products (e.g., hypolipidemic 6-bromo derivatives showed activity linked to metabolites, not parent compounds) .
  • Dose-response profiling : Narrow therapeutic margins in hypolipidemic agents require precise in vivo dosing and lipid panel validation .
  • Enzyme-specific assays : Use purified proteases (e.g., human leukocyte elastase) to isolate inhibitory effects from broad-spectrum screening .

Q. How can green chemistry principles be applied to optimize benzoxazinone synthesis?

  • Methodological Answer :

  • Solvent-free mechanochemistry : Reduces waste and energy use compared to traditional reflux methods .
  • Reusable reagents : Silica-bound benzoyl chloride (SBBC) in solid-phase synthesis minimizes chemical waste .
  • Microwave acceleration : Lowers reaction times and energy consumption while maintaining yields >85% .

Q. What computational tools are effective in predicting structure-activity relationships (SAR) for benzoxazinones?

  • Methodological Answer :

  • Docking studies : AutoDock 4.0 and MGL tools model interactions with target enzymes (e.g., elastase or proteases) .
  • QSAR modeling : Use log P values and electronic parameters (Hammett constants) to correlate substituent effects with bioactivity .
  • Validation : Compare computational predictions with in vitro IC50_{50} data to refine models .

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